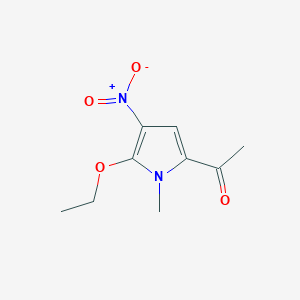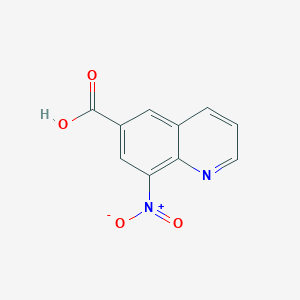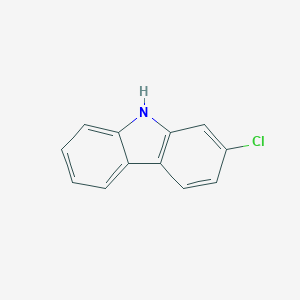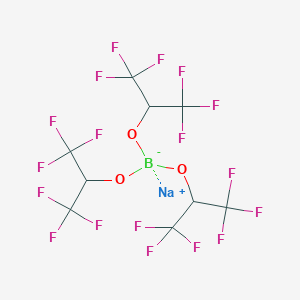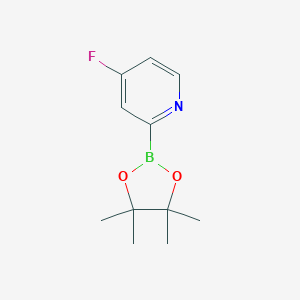
4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine” is a chemical compound with the molecular formula C11H15BFNO2 . It is a derivative of boric acid and is often used in organic synthesis reactions .
Molecular Structure Analysis
The molecular structure of this compound has been verified by FTIR, 1H and 13C NMR, and MS . The single crystal structure of the compound has been gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.05 and a predicted boiling point of 302.8±27.0 °C . It is also predicted to have a density of 1.09±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and Crystallography : A study by Huang et al. (2021) focuses on the synthesis of boric acid ester intermediates, which include derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl. These compounds were synthesized through a substitution reaction and their structures were confirmed using various spectroscopic methods and X-ray diffraction. DFT calculations were performed to further understand their molecular structures, showing consistency with crystal structures obtained from X-ray diffraction (Huang et al., 2021).
Conformational and Molecular Structure Studies : Another study by the same group in the same year also investigated the molecular electrostatic potential and frontier molecular orbitals of these compounds. They revealed some of the physicochemical properties of these compounds through DFT studies, which were in line with the structural data obtained from single crystal X-ray diffraction (Huang et al., 2021).
Applications in Chemistry and Materials Science
Borolan-2-yl as Anion Acceptors : Kucuk and Abe (2020) explored the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine as an anion acceptor in fluoride shuttle batteries. This compound, along with a structurally similar one, was examined for its effect on fluoride ion conductivity and solubility in electrolytes, contributing to enhanced battery performance (Kucuk & Abe, 2020).
Electron Transport Material Synthesis : Zha Xiangdong et al. (2017) developed an efficient synthesis method for a key intermediate, 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene. This method was used in the gram-scale synthesis of an electron transport material, showcasing the compound's utility in material science (Zha Xiangdong et al., 2017).
Safety and Hazards
Direcciones Futuras
Boronic acid derivatives like this compound have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment . They are also important nucleophiles in the Suzuki reaction . Fluorine-containing compounds are also widely used in medicine . Therefore, the future directions of this compound could involve further exploration of these applications.
Mecanismo De Acción
Target of Action
Similar compounds are often used as reagents in organic synthesis, particularly in the borylation of arenes .
Mode of Action
In these reactions, the boron atom forms a covalent bond with a transition metal, facilitating the transfer of its associated organic group to an electrophile .
Biochemical Pathways
As a boronic acid derivative, it’s likely involved in various synthetic pathways in organic chemistry, particularly in the formation of carbon-carbon bonds via cross-coupling reactions .
Result of Action
In a synthetic chemistry context, the compound is likely used to introduce fluoropyridyl groups into larger molecules, potentially modifying their chemical properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals . For instance, the efficiency of cross-coupling reactions can be affected by the choice of solvent, the temperature at which the reaction is carried out, and the presence of a suitable catalyst .
Propiedades
IUPAC Name |
4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO2/c1-10(2)11(3,4)16-12(15-10)9-7-8(13)5-6-14-9/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTDFLHPACNEJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260152-43-9 |
Source


|
| Record name | 4-Fluoropyridine-2-boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

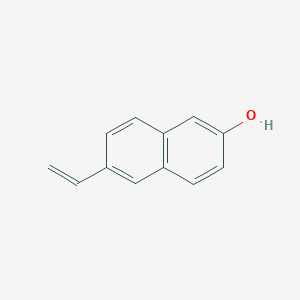

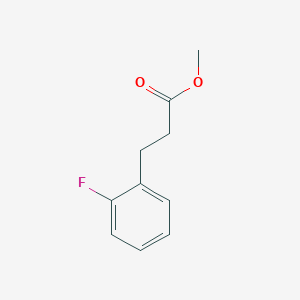
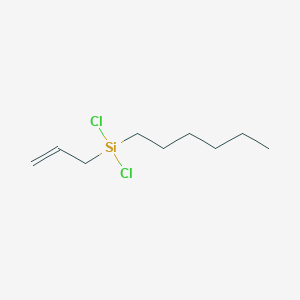
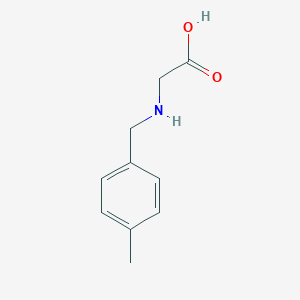
![N-[[3-[4-[4-(2-Cyanoethyl)-1-piperazinyl]-3-fluorophenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B168746.png)
